Febuxostat-d7 is a deuterated analog of febuxostat, a medication primarily used to manage hyperuricemia in patients with gout. The incorporation of deuterium atoms into the febuxostat molecule enhances its utility in pharmacokinetic studies and analytical chemistry, particularly in mass spectrometry applications. This compound serves as an internal standard for the quantification of febuxostat in biological samples, allowing for improved accuracy and sensitivity in assays.
Febuxostat-d7 is synthesized from febuxostat through methods that introduce deuterium into the molecular structure. The compound is available from various chemical suppliers and is utilized in research settings to study drug metabolism and pharmacokinetics.
Febuxostat-d7 falls under the category of pharmaceutical compounds, specifically classified as a xanthine oxidase inhibitor. Its primary function is to lower uric acid levels in the body, thereby alleviating symptoms associated with gout.
The synthesis of Febuxostat-d7 typically involves the use of deuterated solvents or reagents during the preparation of febuxostat. Common methods include:
The synthesis process is optimized for high yield and purity, utilizing advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification. The incorporation of deuterium allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior to febuxostat .
The molecular formula of Febuxostat-d7 is . The structure retains the core framework of febuxostat but includes seven deuterium atoms replacing hydrogen atoms.
Febuxostat-d7 can undergo various chemical reactions similar to its parent compound:
Common reagents used in these reactions include:
Febuxostat-d7 functions primarily by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, febuxostat-d7 effectively reduces uric acid production, thereby lowering serum uric acid levels.
The mechanism involves:
Relevant data includes:
Febuxostat-d7 is primarily used in research settings for:
By providing a reliable means for quantifying febuxostat, Febuxostat-d7 plays a crucial role in advancing research on gout treatment and drug development.
Febuxostat-d7 (CAS 1285539-74-3) is a deuterium-labeled analog of the xanthine oxidase inhibitor febuxostat. Its molecular formula is C₁₆H₉D₇N₂O₃S, with a molecular weight of 323.42 g/mol [1] [5] [10]. Deuterium atoms are incorporated at seven specific sites: the isobutyl side chain (specifically at the two methyl groups, designated as –OCD₂C(CD₃)₂) [9] [10]. This selective labeling preserves the core pharmacophore—the 4-methylthiazole-5-carboxylic acid and 3-cyano-4-hydroxyphenyl moieties—while modifying the metabolic stability of the side chain [2] [6]. The structure ensures minimal perturbation of biological activity compared to non-deuterated febuxostat, making it suitable for tracer studies [7].
Table 1: Key Identifiers of Febuxostat-d7
Property | Value |
---|---|
CAS Number | 1285539-74-3 |
Molecular Formula | C₁₆H₉D₇N₂O₃S |
Molecular Weight | 323.42 g/mol |
Deuterium Positions | Isobutyl side chain (-OCD₂C(CD₃)₂) |
IUPAC Name | 2-(3-Cyano-4-(2-(methyl-d₃)propoxy-2,3,3,3-d₄)phenyl)-4-methylthiazole-5-carboxylic acid |
Febuxostat-d7 exhibits low aqueous solubility due to its hydrophobic aromatic and thiazole rings. It is sparingly soluble in water but dissolves readily in polar organic solvents:
Table 2: Solubility Profile of Febuxostat-d7
Matrix | Solubility | Conditions |
---|---|---|
Water | <0.1 mg/mL | 25°C, pH 7 |
Methanol | ~5 mg/mL | 25°C |
Chloroform | ~5 mg/mL | 25°C |
DMSO | >10 mg/mL | 25°C |
0.1M NaOH | ~2 mg/mL | 25°C, pH 13 |
Stability studies indicate Febuxostat-d7 remains intact under analytical storage conditions but degrades under extreme stressors:
Table 3: Stability Conditions and Outcomes
Stress Factor | Conditions | Stability Outcome |
---|---|---|
Temperature | -20°C | Stable >2 years |
25°C | Decomposition after 6 months | |
pH | 1–6 | Stable, but precipitates |
8–10 | Hydrolysis after 24 hours | |
Light | UV exposure (254 nm) | Cyano group degradation |
Comprehensive Compound Listing
Table 4: Febuxostat-d7 Synonyms and Identifiers
Synonym/Identifier | Source |
---|---|
Febuxostat-d7 | [1] [10] |
TEI 6720-d7; TMX 67-d7 | [2] [7] |
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid-d7 | [1] [9] |
Dapagliflozin Impurity 139 | [5] |
2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7 | [10] |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: